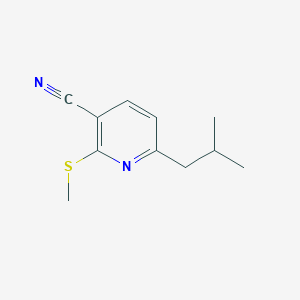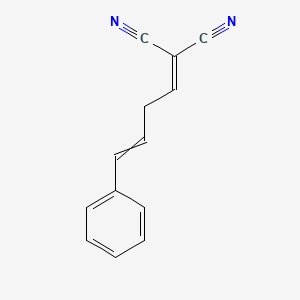![molecular formula C25H55NOSi B12600308 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-09-4](/img/structure/B12600308.png)
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C23H51NOSi It is a derivative of propanamine, modified with a dimethyloctadecylsilyl group and two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 1-propanamine with dimethyloctadecylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanamines with different functional groups.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with molecular targets through its silyl and amine groups. These interactions can lead to modifications in the structure and function of the target molecules. The compound can also participate in various chemical pathways, influencing the overall reaction outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar structure but with diethoxymethylsilyl group instead of dimethyloctadecylsilyl.
1-Propanamine, 3-(triethoxysilyl)-: Contains a triethoxysilyl group, differing in the number and type of alkoxy groups.
Uniqueness
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to its long alkyl chain (octadecyl group) attached to the silyl moiety, which imparts distinct hydrophobic properties and potential for surface modification applications. This makes it particularly useful in creating hydrophobic coatings and materials.
Propiedades
Número CAS |
639066-09-4 |
|---|---|
Fórmula molecular |
C25H55NOSi |
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
3-[dimethyl(octadecyl)silyl]oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C25H55NOSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28(4,5)27-24-22-23-26(2)3/h6-25H2,1-5H3 |
Clave InChI |
MYCRXWWELPMRBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
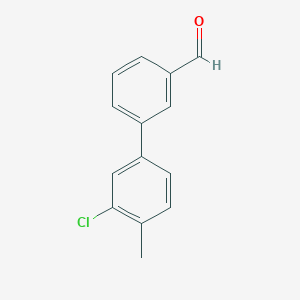
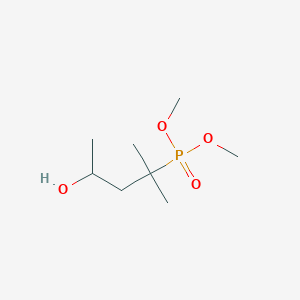
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)

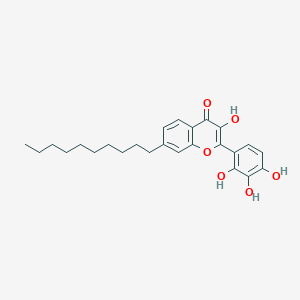
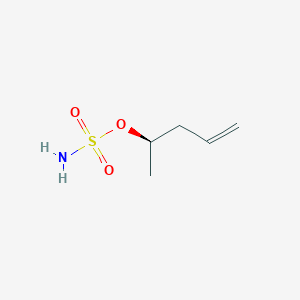
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
